REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[OH:32][C:33]1[CH:34]=[C:35]([CH:40]=[CH:41][C:42]=1[N+:43]([O-:45])=[O:44])[C:36]([O:38][CH3:39])=[O:37].[CH3:46][C:47](=[CH2:50])[CH2:48]O.Cl>O1CCCC1.O>[CH3:48][C:47](=[CH2:46])[CH2:50][O:32][C:33]1[CH:34]=[C:35]([CH:40]=[CH:41][C:42]=1[N+:43]([O-:45])=[O:44])[C:36]([O:38][CH3:39])=[O:37]
|
Name
|
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
CC(CO)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for another 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×3)
|
Type
|
ADDITION
|
Details
|
The combined organic phase was added dropwise with 1 M sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-])=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |